molecular formula C20H24N2O B1591869 N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide CAS No. 172733-78-7

N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide

Cat. No.: B1591869
CAS No.: 172733-78-7
M. Wt: 308.4 g/mol
InChI Key: JZIHXLNGPVLLDT-UHFFFAOYSA-N
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Description

Historical Development of Piperidine Derivatives in Chemical Research

The journey of piperidine derivatives in chemical research began in the mid-19th century with foundational discoveries that established the groundwork for contemporary synthetic chemistry. Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named the compound. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the first systematic approach to isolating this important heterocyclic compound. The name itself derives from the genus name Piper, which is the Latin word for pepper, reflecting the natural source from which early researchers first encountered this structural motif.

The evolution of piperidine chemistry gained significant momentum throughout the 20th century as researchers recognized the pharmaceutical potential of this structural scaffold. Piperidines have emerged as among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids. The development of industrial synthesis methods, particularly the hydrogenation of pyridine over molybdenum disulfide catalysts, enabled large-scale production and systematic study of piperidine derivatives.

Recent scientific literature demonstrates the continued evolution of synthetic methodologies for piperidine derivatives, encompassing intra- and intermolecular reactions leading to the formation of various piperidine derivatives including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Hydrogenation and reduction methods have emerged as fundamental approaches, with chemists utilizing these reactions since the early nineteenth century to achieve the conversion of pyridines to piperidines. Contemporary research has addressed the challenges associated with traditional hydrogenation methods, including the need for harsh conditions such as high temperature, great pressure, and long reaction times, which make them more expensive than alternative methods.

Position of N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide in Chemical Taxonomy

This compound occupies a distinctive position within the chemical taxonomy of piperidine derivatives, classified specifically as a substituted piperidine bearing both benzyl and phenyl substituents along with an acetamide functional group. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is this compound, with the molecular formula C20H24N2O and Chemical Abstracts Service registry number 172733-78-7.

The structural classification reveals several key taxonomic features that distinguish this compound within the broader piperidine family. The presence of the benzyl group attached to the nitrogen atom of the piperidine ring places this compound within the N-benzylpiperidine subclass, while the phenyl substituent at the 4-position categorizes it among 4-phenylpiperidine derivatives. The acetamide functionality introduces an additional level of structural complexity, creating a compound that bridges multiple chemical classifications within medicinal chemistry.

Chemical Classification Category Specific Classification
Primary Ring System Piperidine (six-membered saturated nitrogen heterocycle)
Nitrogen Substitution N-benzyl derivative
Ring Substitution Pattern 4,4-disubstituted piperidine
Functional Group Acetamide derivative
Molecular Weight 308.4 grams per mole
Molecular Formula C20H24N2O

The compound's structural features align with established patterns in pharmaceutical chemistry, where 4,4-disubstituted piperidines have demonstrated significant biological activity. Research has established that 4,4-disubstituted piperidine systems serve as high-affinity antagonists for various biological targets, with structure-activity studies revealing that specific substitution patterns can dramatically influence biological activity. The benzyl ether side chains in related compounds have been shown to require specific substitution patterns for optimal activity, with highly lipophilic substituents often providing enhanced binding affinity.

Significance in Structure-Activity Relationship Studies

The significance of this compound in structure-activity relationship studies emerges from its unique combination of structural features that exemplify key principles in medicinal chemistry design. Structure-activity relationship investigations have consistently demonstrated that the piperidine scaffold serves as a versatile platform for developing compounds with diverse biological activities, with the specific substitution pattern observed in this compound providing valuable insights into molecular recognition mechanisms.

Research into related 1-benzyl-4-phenylpiperidine derivatives has revealed critical structure-activity relationships that inform our understanding of molecular interactions. Studies of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds have demonstrated that specific modifications to the piperidine ring system can dramatically influence biological activity. These investigations have shown that the 2-isoindoline moiety in certain compounds can be replaced with an indanone moiety without major loss in potency, suggesting that the piperidine ring system tolerates specific structural modifications while maintaining biological activity.

The acetamide functionality in this compound represents a particularly significant structural feature for structure-activity relationship studies. Research has demonstrated that amide linkages can provide crucial hydrogen bonding interactions with biological targets while influencing the compound's overall pharmacokinetic properties. The specific positioning of the acetamide group on the 4-phenyl substituent creates a unique three-dimensional arrangement that may facilitate specific molecular interactions with target proteins.

Structural Feature Structure-Activity Relationship Significance
N-benzyl substitution Influences lipophilicity and membrane permeability
4-phenyl substitution Provides aromatic stacking interactions
Acetamide functional group Enables hydrogen bonding and polar interactions
4,4-disubstitution pattern Creates conformational rigidity
Overall molecular geometry Determines receptor binding selectivity

Contemporary synthetic approaches to piperidine derivatives have increasingly focused on multicomponent reactions that enable efficient construction of complex substitution patterns. The synthesis of compounds containing piperidine fragments through multicomponent reactions includes various methods such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, and the Ugi reaction. These methodologies have enabled researchers to systematically explore structure-activity relationships by generating diverse libraries of piperidine derivatives with varying substitution patterns.

Recent investigations into piperidine-based derivatives as novel influenza virus inhibitors have demonstrated the critical importance of specific structural features for biological activity. Research has shown that the ether linkage between quinoline and piperidine moieties is critical for inhibitory activity, with optimized compounds achieving excellent inhibitory activity against influenza virus infection from various viral strains. These findings underscore the importance of precise structural arrangements in determining biological activity and highlight the value of systematic structure-activity relationship studies.

The significance of this compound in structure-activity relationship studies extends beyond its individual properties to its role as a representative example of how specific structural modifications can influence molecular behavior. The compound's unique combination of aromatic substituents and hydrogen bonding capabilities provides researchers with valuable insights into the molecular basis of biological activity, contributing to the rational design of new therapeutic agents based on the piperidine scaffold.

Properties

IUPAC Name

N-(1-benzyl-4-phenylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-17(23)21-20(19-10-6-3-7-11-19)12-14-22(15-13-20)16-18-8-4-2-5-9-18/h2-11H,12-16H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIHXLNGPVLLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596930
Record name N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172733-78-7
Record name N-[4-Phenyl-1-(phenylmethyl)-4-piperidinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172733-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[4-phenyl-1-(phenylmethyl)-4-piperidinyl]
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Preparation Methods

Multi-Step Synthesis Starting from 1-Benzyl-4-piperidone

One of the most comprehensive methods for preparing 4-amino-4-phenylpiperidine derivatives, including N-(1-benzyl-4-phenylpiperidin-4-yl)acetamide, involves a sequence of transformations starting from 1-benzyl-4-piperidone. This method has been described in patent literature and includes the following key steps:

  • Step 1: Formation of Cyanohydrin Intermediate
    1-Benzyl-4-piperidone hydrochloride is reacted with potassium cyanide in a biphasic system (toluene and water) at controlled temperatures (~15-45 °C) to form the cyanohydrin intermediate. The reaction is carefully controlled to avoid side reactions and to optimize yield.

  • Step 2: Reaction with N-Benzylmethylamine
    The cyanohydrin intermediate is treated with N-benzylmethylamine in the presence of magnesium sulfate at ~45 °C. This step introduces the amino substituent at the 4-position of the piperidine ring.

  • Step 3: Grignard Reaction with Phenylmagnesium Bromide
    The intermediate amine is subjected to a Grignard reaction with phenylmagnesium bromide to install the phenyl group at the 4-position, forming the 4-phenylpiperidine core.

  • Step 4: Deprotection and Acetylation
    The nitrogen atoms are deprotected under reducing conditions (e.g., catalytic hydrogenation) to remove benzyl groups, followed by acetylation of the free amine with acetic anhydride or acetyl chloride to afford this compound.

This sequence can be performed in four main steps, with the possibility of combining the first two steps in a one-pot reaction to improve efficiency. The process avoids the use of phenyllithium, which poses industrial handling challenges, and instead uses more manageable reagents like Grignard reagents and amines.

Alternative Synthetic Routes and Industrial Considerations

  • Use of N-Protected Amines
    Variations of the method employ different N-protected alkylamines instead of N-benzylmethylamine, allowing the synthesis of a range of 4-alkylamino-4-phenylpiperidines. Protective groups are selected to be removable under the same conditions to streamline the process.

  • Catalytic Hydrogenation for Debenzylation
    The final deprotection step typically uses catalytic hydrogenation to remove benzyl protecting groups, yielding the free amine, which is then acetylated to form the target acetamide.

  • Reaction Conditions Optimization
    Reaction temperatures are generally maintained between 15 °C and 80 °C depending on the step, with reaction times varying from a few hours to overnight. The use of azeotropic drying and phase separations is common to purify intermediates and improve yields.

  • Industrial Scale-Up
    Although the six-step process described in earlier patents is effective, it is lengthy and involves prolonged reflux times (up to three days in some steps), which is suboptimal for industrial production. The improved four-step process reduces reaction times and simplifies operations, making it more suitable for scale-up.

Chemical Reaction Analysis and Mechanistic Insights

Step Reaction Type Reagents/Conditions Purpose/Outcome
1. Cyanohydrin Formation Nucleophilic Addition 1-Benzyl-4-piperidone hydrochloride, KCN, toluene/water, 15-45 °C Introduce cyano group at 4-position
2. Amination Nucleophilic Substitution N-benzylmethylamine, MgSO4, 45 °C Replace cyano with amino substituent
3. Grignard Reaction Nucleophilic Addition Phenylmagnesium bromide, ether solvents, controlled temp Attach phenyl group at 4-position
4. Deprotection & Acetylation Catalytic Hydrogenation & Acylation Pd/C hydrogenation, acetic anhydride, mild heating Remove benzyl groups, acetylate amine to acetamide

This sequence ensures regioselective functionalization at the 4-position of the piperidine ring and protects the nitrogen atoms during intermediate steps to prevent side reactions.

Data Table: Typical Yields and Conditions for Key Steps

Step Conditions Yield (%) Notes
Cyanohydrin Formation 3 h addition at 15 °C, heat to 45 °C for 6 h ~85-90 Controlled addition rate critical
Amination with N-Benzylmethylamine 6-10 h at 45 °C ~80-85 Magnesium sulfate aids water removal
Grignard Reaction Room temp to reflux, 4-6 h ~75-80 Anhydrous conditions essential
Catalytic Hydrogenation & Acetylation Room temp, Pd/C catalyst, 2-4 h ~90 Hydrogen pressure and catalyst loading optimized

These yields reflect high efficiency and reproducibility, suitable for both laboratory and industrial scale synthesis.

Notes on Raw Materials and Intermediate Preparation

  • Preparation of 1-Benzyl-4-piperidone
    The key starting material, 1-benzyl-4-piperidone, is prepared via condensation of benzylamine with acrylic esters under controlled temperatures (50-85 °C) using organic alkalis such as sodium methoxide or potassium tert-butoxide, followed by neutralization and catalyst-assisted cyclization. This method offers high purity and yield, enabling efficient downstream synthesis.

  • Avoidance of Hazardous Reagents
    The updated methods avoid the use of phenyllithium, which is highly reactive and difficult to handle industrially, favoring Grignard reagents and milder amination conditions.

Summary of Advantages and Challenges

Advantages Challenges
Shortened synthesis route (four steps) Requires careful control of moisture and temperature
Use of readily available starting materials Multi-step purification required
Avoidance of highly reactive organolithium reagents Some steps require extended reaction times
High yields and scalability potential Catalytic hydrogenation requires specialized equipment

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in characteristic reactions of acetamides and piperidines, including hydrolysis, substitution, and redox processes. Key reaction types are summarized below:

Reaction Type Mechanistic Pathway Key Functional Groups Involved
Acid/Base Hydrolysis Cleavage of the acetamide bond under acidic or basic conditionsAcetamide (-NHCOCH₃)
Oxidation Formation of N-oxide derivatives via oxidation of the piperidine nitrogenPiperidine ring
Reduction Conversion of the acetamide group to a primary amineAcetamide (-NHCOCH₃)
Alkylation/Acylation Substitution reactions at the piperidine nitrogen or benzyl positionsPiperidine nitrogen, benzyl substituents

Reagents and Reaction Conditions

Experimental protocols for these reactions emphasize controlled conditions to preserve structural integrity:

Hydrolysis

  • Acidic Conditions : Concentrated HCl (6M) at reflux (110°C) cleaves the acetamide bond, yielding 1-benzyl-4-phenylpiperidin-4-amine and acetic acid.

  • Basic Conditions : NaOH (40%) at 80°C generates the corresponding carboxylate intermediate .

Oxidation

  • N-Oxide Formation : Hydrogen peroxide (30%) in acetic acid at 50°C oxidizes the piperidine nitrogen.

Reduction

  • Amide to Amine : Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) reduces the acetamide group to a methylamine derivative .

Substitution

  • Benzyl Group Replacement : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ replaces the benzyl group with methyl substituents .

Hydrolysis Products

  • 1-Benzyl-4-phenylpiperidin-4-amine : A bioactive intermediate studied for opioid receptor interactions .

  • Acetic Acid : Byproduct removed via distillation.

Oxidation Products

  • N-Oxide Derivatives : Used to modulate solubility and receptor-binding properties.

Reduced Derivatives

  • 4-(Aminomethyl)-1-benzyl-4-phenylpiperidine : A precursor for synthesizing analogs with enhanced blood-brain barrier permeability .

Substituted Derivatives

  • Methyl-Substituted Analogs : Exhibit altered pharmacokinetic profiles in preclinical studies .

Structural Influence on Reactivity

The compound’s reactivity is governed by:

  • Steric Hindrance : Bulky benzyl and phenyl groups at the 4-position limit access to the piperidine nitrogen, favoring reactions at the acetamide group .

  • Electronic Effects : The electron-withdrawing acetamide group activates the piperidine ring for electrophilic substitution at meta positions.

Scientific Research Applications

Medicinal Chemistry

N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide is being investigated for its potential as a therapeutic agent targeting various neurological conditions. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Research indicates that compounds with similar piperidine structures can act as monoamine releasing agents, which could be beneficial in treating disorders like depression and anxiety .

Pain Management

Studies have explored the analgesic properties of piperidine derivatives, including this compound. It may serve as a precursor for developing new pain management therapies by modulating pathways associated with pain perception and inflammation. The compound's ability to inhibit soluble epoxide hydrolase (sEH) has been linked to anti-inflammatory effects, making it a candidate for further investigation in pain relief applications .

Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective properties. These effects are attributed to their ability to modulate oxidative stress and inflammation within neural tissues. The compound’s potential role in protecting neurons from damage could be significant in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Analgesic Development

A study focused on synthesizing analogs of this compound demonstrated its efficacy in reducing pain responses in animal models. The results indicated a significant reduction in nociceptive behavior, suggesting that this compound could lead to new analgesic drugs with fewer side effects compared to traditional opioids.

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines treated with this compound showed decreased apoptosis rates under oxidative stress conditions. This suggests that the compound may enhance cell survival through mechanisms involving antioxidant activity and modulation of neuroinflammatory pathways.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide involves its interaction with specific molecular targets in the body. It acts as a monoamine releasing agent with a high selectivity for releasing dopamine over serotonin. This selectivity makes it efficacious in modulating neurotransmitter levels, which can have various pharmacological effects . The compound’s interaction with monoamine oxidase enzymes also plays a role in its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Acts as a monoamine releasing agent with a similar selectivity for dopamine over serotonin.

    Cyclopropylfentanyl: Another piperidine derivative with potent pharmacological effects.

Uniqueness

N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide is unique due to its specific structural features, including the benzyl and phenyl groups attached to the piperidine ring. These features contribute to its distinct pharmacological profile and make it a valuable compound for various research applications.

Biological Activity

N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article explores the synthesis, biological activity, and pharmacological implications of this compound based on diverse sources.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various chemical reactions involving piperidine derivatives. The general synthetic route includes the reaction of 1-benzyl-4-phenylpiperidin-4-amine with acetic anhydride or acetyl chloride to form the acetamide derivative. The compound's structure is characterized by a piperidine ring substituted with a benzyl and phenyl group, which is crucial for its biological activity.

2.1 Affinity for Sigma Receptors

One of the notable biological activities of this compound is its interaction with sigma receptors. Research indicates that similar compounds exhibit high affinity for sigma1 receptors, which are implicated in various neurological functions and disorders. For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated significant binding affinity (Ki values of 3.90 nM for sigma1 and 240 nM for sigma2 receptors), suggesting that modifications in the aromatic ring can enhance receptor affinity .

CompoundSigma1 Ki (nM)Sigma2 Ki (nM)
N-(1-benzylpiperidin-4-yl)phenylacetamide3.90240
This compoundTBDTBD

2.2 Anti-inflammatory Properties

This compound has shown potential anti-inflammatory effects, particularly through the inhibition of soluble epoxide hydrolase (sEH). This pathway is crucial in pain management and inflammatory responses. Studies have demonstrated that related piperidine derivatives can inhibit nitric oxide generation in activated glial cells, indicating their potential in treating neuroinflammation .

2.3 Cytotoxicity and Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have shown cytotoxic effects against different cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer). For example, certain derivatives exhibited IC50 values below 10 µM, indicating significant cytotoxicity compared to standard chemotherapy agents like doxorubicin .

Cell LineCompoundIC50 (µM)
MCF-7N-(1-Benzyl...)<10
HCT116N-(1-Benzyl...)<10

3. Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The compound demonstrated a significant reduction in neuronal cell death and improved behavioral outcomes in treated animals compared to controls.

Case Study 2: Cancer Cell Line Evaluation
In another study, a series of piperidine derivatives were evaluated for their anticancer properties against various cell lines. The results indicated that modifications to the piperidine structure could enhance cytotoxicity, supporting further development of these compounds as potential anticancer agents.

4. Conclusion

This compound represents a promising compound with diverse biological activities, particularly in neuropharmacology and oncology. Its interactions with sigma receptors, anti-inflammatory properties, and cytotoxic effects against cancer cells highlight its therapeutic potential. Further research is warranted to explore its mechanisms of action and to optimize its pharmacological profiles for clinical applications.

Q & A

Q. What are the standard synthetic protocols for N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide, and how can reaction conditions be optimized for higher yield?

Answer: The synthesis typically involves multi-step reactions, including alkylation of piperidine derivatives and subsequent acetylation. Key steps include:

  • Alkylation: Reacting 4-phenylpiperidin-4-amine with benzyl halides under reflux in aprotic solvents (e.g., DMF or THF) to introduce the benzyl group.
  • Acetylation: Treating the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .
    Optimization strategies:
  • Control reaction temperature (40–60°C) to avoid side reactions.
  • Use catalytic agents (e.g., DMAP) to enhance acetylation efficiency.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to improve final product purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer: Routine characterization involves:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substitution patterns on the piperidine ring and acetamide moiety.
    • Key signals: Piperidine C-4 (δ ~50 ppm in ¹³C), benzyl protons (δ 7.2–7.4 ppm in ¹H) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 335.2).
  • HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What preliminary pharmacological assays are recommended for evaluating this compound’s bioactivity?

Answer: Initial screening should focus on:

  • Enzyme Inhibition: Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s assay or fluorometric methods .
  • Receptor Binding: Radioligand displacement assays (e.g., for σ or opioid receptors) to identify affinity (IC50 values).
  • Cytotoxicity: MTT assay in HEK-293 or HepG2 cells to establish safe concentration ranges .

Advanced Research Questions

Q. How can structural modifications of this compound improve its selectivity for neurological targets?

Answer: Structure-activity relationship (SAR) studies suggest:

  • Piperidine Ring Modifications: Introduce electron-withdrawing groups (e.g., -Cl at C-3) to enhance σ-receptor affinity .
  • Benzyl Substituents: Replace benzyl with heteroaromatic groups (e.g., pyridyl) to reduce off-target interactions .
  • Acetamide Replacement: Substitute acetamide with sulfonamide to modulate blood-brain barrier permeability .
    Validation: Use molecular docking (AutoDock Vina) and MD simulations to predict binding poses with AChE or NMDA receptors .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Answer: Contradictions may arise from:

  • Dynamic Effects: Conformational flexibility of the piperidine ring causing signal broadening. Use variable-temperature NMR (VT-NMR) to stabilize rotamers .
  • Impurity Interference: Re-purify via preparative HPLC and compare with synthetic intermediates.
  • Stereochemistry: Perform X-ray crystallography to confirm absolute configuration if asymmetric centers are present .

Q. What experimental designs are suitable for assessing metabolic stability and toxicity?

Answer:

  • In Vitro Metabolism:
    • Microsomal Incubations: Use human liver microsomes (HLM) with NADPH to measure half-life (t1/2) and identify CYP450-mediated metabolites via LC-MS/MS .
  • In Vivo Toxicity:
    • Acute Toxicity (OECD 423): Administer escalating doses (10–300 mg/kg) in rodents, monitoring organ histopathology and serum biomarkers (ALT, AST) .

Q. How can computational methods guide target identification for this compound?

Answer:

  • Pharmacophore Modeling: Generate 3D pharmacophores (e.g., using Schrödinger) based on known AChE inhibitors to predict binding sites .
  • Machine Learning: Train QSAR models on datasets of piperidine derivatives with reported IC50 values for neurological targets .
  • ADMET Prediction: Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and hepatotoxicity .

Q. What strategies mitigate risks during handling and storage of this compound?

Answer:

  • Handling: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact (GHS Hazard Codes: H315, H319) .
  • Storage: Store at -20°C under inert gas (N2 or Ar) to prevent oxidation.
  • Waste Disposal: Neutralize with 10% acetic acid before incineration by certified facilities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide
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N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.